Cambridge id 5604353
Overview
Description
The compound identified by Cambridge ID 5604353 is a unique chemical entity with significant potential in various scientific fields. This compound has garnered attention due to its distinctive chemical structure and properties, making it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cambridge ID 5604353 involves a series of well-defined chemical reactions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The industrial methods focus on optimizing the reaction conditions to maximize efficiency and minimize waste. Advanced techniques such as automated synthesis and real-time monitoring are employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Cambridge ID 5604353 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.
Scientific Research Applications
Cambridge ID 5604353 has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in various organic synthesis reactions.
Biology: In biological research, this compound is used to study cellular processes and biochemical pathways. It can act as a probe or a modulator of specific biological targets.
Medicine: The compound has potential therapeutic applications. It is investigated for its efficacy in treating certain diseases and conditions.
Industry: In industrial applications, this compound is used in the development of new materials and chemical products. It plays a role in the formulation of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Cambridge ID 5604353 involves its interaction with specific molecular targets. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and protein-protein interactions.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O7S/c1-31-17-12-13-18(20(14-17)32-2)23-22(26)15-24(16-8-4-3-5-9-16)33(29,30)21-11-7-6-10-19(21)25(27)28/h3-14H,15H2,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBNGXQZVLMJFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360586 | |
Record name | ZINC00870061 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10360586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5604-35-3 | |
Record name | ZINC00870061 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10360586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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